ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be elucidated from their spectral information .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Synthesis and Structure Elucidation for Anticancer Agents
A series of novel thiophene and benzothiophene derivatives, including ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, were synthesized with the aim of producing cyclized systems with potential anti-proliferative activity. This research evaluated these compounds as anti-cancer agents, showing significant activity against several tumor cell lines, indicating their potential as therapeutic agents (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Antibacterial and Antifungal Activity
The compound and its derivatives have been examined for their antibacterial activity against a range of pathogenic strains, including Listeria monocytogenes, Staphylococcus aureus, and Escherichia coli, as well as antifungal activity against Candida albicans. Some of the synthesized compounds exhibited activity comparable to standard antibiotics, highlighting their potential in addressing microbial resistance (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Antimicrobial and Antioxidant Studies
Research on ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds has shown excellent antibacterial and antifungal properties. Additionally, these compounds manifested profound antioxidant potential, offering insights into their broader pharmacological applications (Raghavendra et al., 2016).
Herbicidal Activity
Further studies into thiophene derivatives have demonstrated inhibitory activities against agricultural pests such as Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at certain dosages, suggesting their potential use in agricultural applications to manage weed growth (Wang, Zheng, Liu, & Chen, 2010).
Photoluminescent Properties for Material Science
In the field of material science, the synthesis of certain thiophene derivatives has led to the development of compounds with high blue luminescence. These findings could have significant implications for the design of new materials for electronic and optoelectronic devices (Teiber & Müller, 2012).
Future Directions
Thiophene derivatives have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis and biological activity of new thiophene derivatives.
Mechanism of Action
Target of Action
Thiophene-based analogs have been found to exhibit a variety of biological effects . They have been used in the development of advanced compounds with diverse biological activities .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects such as anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Properties
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)sulfanylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3S2/c1-3-26-21(25)18-16-7-5-4-6-8-17(16)28-20(18)23-19(24)13(2)27-15-11-9-14(22)10-12-15/h9-13H,3-8H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBQXDFDOTWPTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C(C)SC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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